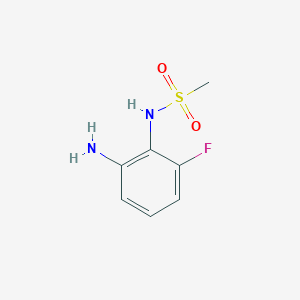

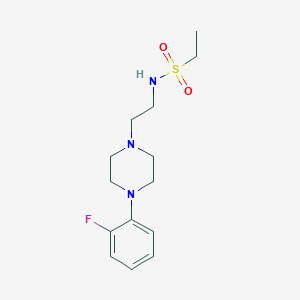

N-(2-氨基-6-氟苯基)甲磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of sulfonamide derivatives, including compounds similar to N-(2-Amino-6-fluorophenyl)methanesulfonamide, involves complex reactions that yield a variety of structurally related compounds. For example, studies on the synthesis of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted compounds reveal the intricate steps and conditions necessary for creating specific sulfonamide derivatives with desired biological activities (Watanabe et al., 1997). Another example includes the development of storable N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides through systematic research on structure-reactivity relationships, demonstrating the complexity and precision required in the synthesis of specific sulfonamide structures (Kondo et al., 2000).

Molecular Structure Analysis

The molecular structure of sulfonamide compounds, including N-(2-Amino-6-fluorophenyl)methanesulfonamide, is characterized by the presence of the sulfonamide group attached to an aromatic ring, which significantly influences the compound's physical and chemical properties. The structural analysis often involves X-ray crystallography or NMR spectroscopy to determine the precise arrangement of atoms within the molecule. For instance, the structural analysis of N-(4-Fluorophenyl)methanesulfonamide highlighted the geometric parameters and the hydrogen bonding that contributes to the compound's stability and reactivity (Gowda et al., 2007).

Chemical Reactions and Properties

Sulfonamides, including N-(2-Amino-6-fluorophenyl)methanesulfonamide, participate in a variety of chemical reactions that alter their molecular structure and, consequently, their chemical properties. These reactions include nucleophilic substitution, electrophilic substitution, and conjugation reactions. The reactivity of the sulfonamide group plays a crucial role in these processes, making these compounds versatile intermediates in organic synthesis. For example, the study on the enantioselective conjugate addition of Fluorobis(phenylsulfonyl)methane to α,β-unsaturated ketones showcases the type of reactions sulfonamides can undergo and their potential for creating chiral compounds with high enantioselectivity (Moon et al., 2009).

科学研究应用

甲烷和甲烷氧化菌:生物技术应用

- 甲烷氧化菌是一种利用甲烷作为唯一碳源的细菌,具有多种应用,包括生成单细胞蛋白、生物聚合物和纳米技术应用的组分。它们还可以产生有价值的代谢产物,如甲醇、甲醛、有机酸、脂质和维生素B12。这些细菌可以通过基因工程来生产新的化合物,如类胡萝卜素或法尼烯。此外,甲烷氧化菌在生物修复、化学转化、废水处理、生物传感器以及潜在的直接发电方面具有应用,展示了甲烷利用生物在生物技术创新中的广泛潜力 (Strong, Xie, & Clarke, 2015)。

甲烷转化的进展:

- 固体氧化物燃料电池(SOFC)是一种将天然气转化为电力的有前途的技术,具有高效率和减少CO2排放的特点。这种方法有可能将当前天然气发电厂的效率翻倍,并显著减轻环境影响,提供了更清洁和更有效的甲烷利用方式 (Gür, 2016)。

甲烷在环境可持续性中的作用:

- 土壤中的甲烷排放是微生物活动的结果,甲烷生成菌在厌氧区产生甲烷,而甲烷氧化菌在好氧区将其氧化为CO2。这种双重过程在甲烷循环中起着关键作用,影响温室气体排放,并为环境可持续性战略提供潜力 (Mer & Roger, 2001)。

光催化处理硫化合物:

- 光催化过程,特别是基于TiO2的过程,正在积极研究用于处理硫化合物如硫代甲硫醇。这些过程旨在减少这些化合物在工业和水处理厂中的有害和恶臭效应,突显了光催化在解决环境污染物方面的潜力 (Cantau et al., 2007)。

安全和危害

The safety information for N-(2-Amino-6-fluorophenyl)methanesulfonamide indicates that it has the following hazard statements: H302, H312, H315, H319, H332, H335 . These codes correspond to various hazards such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335). The precautionary statements include recommendations such as avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

属性

IUPAC Name |

N-(2-amino-6-fluorophenyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2O2S/c1-13(11,12)10-7-5(8)3-2-4-6(7)9/h2-4,10H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYOOUOBNAOOQKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=C(C=CC=C1F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Amino-6-fluorophenyl)methanesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-chloro(phenylsulfonyl)anilino]-N-(3,4-difluorophenyl)acetamide](/img/structure/B2492562.png)

![6-(4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonyl)-1,3,7-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2492563.png)

![2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2492565.png)

![Ethyl 3-[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]-2-butenoate](/img/structure/B2492569.png)

![N-[2-(3,5-Dimethylpyridin-2-yl)ethyl]prop-2-enamide](/img/structure/B2492573.png)

![Methyl (E)-4-[1-(5-methyl-1-phenylpyrazol-4-yl)ethylamino]-4-oxobut-2-enoate](/img/structure/B2492575.png)

![(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2492578.png)

![(S)-7-chloro-5-((1-phenylethyl)thio)thiazolo[4,5-d]pyrimidin-2-amine](/img/structure/B2492579.png)